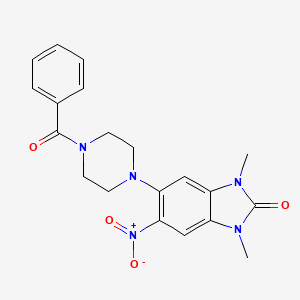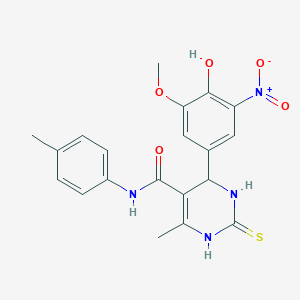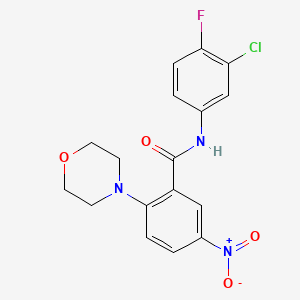
N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein, a key regulator of cell cycle progression and DNA damage repair. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide selectively inhibits the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation plays a critical role in regulating the activity of various proteins involved in cell cycle progression and DNA damage repair. Inhibition of NAE by N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting NAE and accumulating NEDD8-conjugated proteins. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to inhibit the DNA damage response pathway, which is critical for cancer cell survival. N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is its selectivity for NAE inhibition, which minimizes off-target effects. N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has also been shown to have a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to induce dose-limiting toxicities, such as thrombocytopenia and neutropenia, in preclinical studies, which may limit its clinical use.
Direcciones Futuras
For N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide research include investigating its potential as a combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. In addition, further studies are needed to optimize the dosing and administration of N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide to minimize toxicities and maximize efficacy. The development of biomarkers to predict response to N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide treatment may also be useful in identifying patients who are most likely to benefit from this therapy. Finally, the potential of N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide inhibits the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide exhibits potent antitumor activity in xenograft models of various cancer types.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O4/c18-14-9-11(1-3-15(14)19)20-17(23)13-10-12(22(24)25)2-4-16(13)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLHEHTJAZKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)
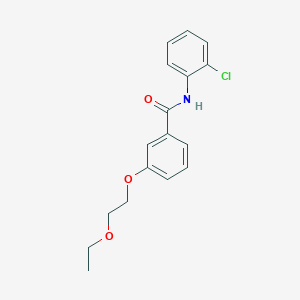
![ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228150.png)
![6-bromo-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228151.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4228152.png)
![N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228162.png)
![3,4-dichloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B4228168.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4228180.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4228196.png)
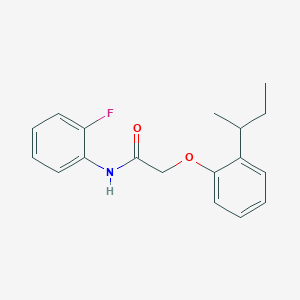
![1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4228207.png)

